molecular formula C9H14ClNO B6223997 2-methoxy-N,4-dimethylaniline hydrochloride CAS No. 2763776-73-2

2-methoxy-N,4-dimethylaniline hydrochloride

Cat. No.: B6223997
CAS No.: 2763776-73-2
M. Wt: 187.7
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Description

2-Methoxy-N,4-dimethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the aniline ring. This compound is typically used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,4-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 2-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

2-Methoxyaniline+Methyl iodide2-Methoxy-N,4-dimethylaniline\text{2-Methoxyaniline} + \text{Methyl iodide} \rightarrow \text{2-Methoxy-N,4-dimethylaniline} 2-Methoxyaniline+Methyl iodide→2-Methoxy-N,4-dimethylaniline

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:

2-Methoxy-N,4-dimethylaniline+HCl2-Methoxy-N,4-dimethylaniline hydrochloride\text{2-Methoxy-N,4-dimethylaniline} + \text{HCl} \rightarrow \text{this compound} 2-Methoxy-N,4-dimethylaniline+HCl→2-Methoxy-N,4-dimethylaniline hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale methylation reactions using dimethyl sulfate or methyl chloride as methylating agents. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of halogenated or nitrated compounds.

Scientific Research Applications

2-Methoxy-N,4-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the additional methyl groups, resulting in different reactivity and applications.

    N,N-Dimethylaniline: Similar structure but without the methoxy group, leading to variations in chemical behavior and uses.

    4-Methoxyaniline: Similar to 2-methoxyaniline but with the methoxy group in a different position, affecting its properties and applications.

Uniqueness

2-Methoxy-N,4-dimethylaniline hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

2763776-73-2

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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